molecular formula C19H17N3O4 B2680918 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251612-29-9

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2680918
CAS RN: 1251612-29-9
M. Wt: 351.362
InChI Key: XVODDHWGSCRFFF-UHFFFAOYSA-N
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Description

The compound “4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, an oxadiazole ring, and a benzoxazinone ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The oxadiazole ring and the benzoxazinone ring are aromatic, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the methoxy group could undergo demethylation, and the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the degree of conjugation could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Anticoagulant Activity

Coumarins have a long history as anticoagulants. In fact, the well-known anticoagulant drugs warfarin and dicoumarol are derivatives of naturally occurring coumarins. Researchers have explored synthetic coumarins with pharmacophoric groups at positions C-3, C-4, and C-7 for their anticoagulant potential . Investigating F3406-1245 in this context could provide valuable insights into its anticoagulant properties.

Anticancer Potential

Several synthetic coumarins have been screened for their anticancer activity. F3406-1245 could be evaluated in this regard, especially considering its unique structure. Coumarins have shown promise as potential agents against various cancer types, including breast, lung, and colon cancers .

Antimicrobial Properties

Coumarins have been studied for their antimicrobial effects. Researchers have tested them against bacteria, fungi, and viruses. Investigating F3406-1245’s antimicrobial activity could contribute to our understanding of its potential therapeutic applications .

Anti-HIV Activity

Some coumarins have exhibited anti-HIV properties. Given the global impact of HIV/AIDS, exploring F3406-1245’s effects on HIV replication could be significant .

Anti-Inflammatory and Antioxidant Effects

Coumarins have been investigated for their anti-inflammatory and antioxidant activities. These properties are relevant in various health conditions, including chronic inflammatory diseases and oxidative stress-related disorders .

Anti-Tuberculosis Potential

Considering the ongoing challenges posed by tuberculosis, evaluating F3406-1245’s anti-tuberculosis activity could be valuable. Coumarins have been explored as potential agents against Mycobacterium tuberculosis .

Other Biological Activities

Researchers have also studied coumarins for their anti-Alzheimer, anti-asthmatic, anti-viral, and DNA gyrase inhibitory effects. While specific data on F3406-1245 may be limited, exploring these avenues could reveal novel applications .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Studies could also be conducted to explore its potential applications in areas such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-3-8-15-16(9-12)25-11-18(23)22(15)10-17-20-19(21-26-17)13-4-6-14(24-2)7-5-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODDHWGSCRFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one

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